molecular formula C24H22N4O6 B2754020 ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 534565-79-2

ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2754020
CAS No.: 534565-79-2
M. Wt: 462.462
InChI Key: BJQCGYZSSPCDJW-QLYXXIJNSA-N
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Description

Ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex tricyclic heterocyclic compound featuring a fused triaza ring system with a 3,4-dimethoxybenzoyl substituent. Key functional groups include the ethyl ester, methyl-substituted triazole, and the 3,4-dimethoxybenzoyl moiety, which introduces electron-donating methoxy groups. These structural elements influence solubility, stability, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O6/c1-5-34-24(31)16-13-15-20(25-19-8-6-7-11-28(19)23(15)30)27(2)21(16)26-22(29)14-9-10-17(32-3)18(12-14)33-4/h6-13H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQCGYZSSPCDJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC(=C(C=C4)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The compound is part of a broader family of tricyclic triazatricyclenes with varying substituents. Below is a detailed comparison with two closely related analogs (from and ):

Property Target Compound Analog 1 () Analog 2 ()
Substituents 3,4-Dimethoxybenzoyl 3-Methylbenzoyl, 3-methoxypropyl 3-Chlorobenzoyl
Molecular Formula C₂₆H₂₆N₄O₆ (predicted) C₂₆H₂₆N₄O₅ C₂₅H₂₁ClN₄O₄
Molecular Weight ~494.5 g/mol (predicted) 474.5 g/mol 476.9 g/mol
XLogP3 ~2.3 (estimated, due to polar methoxy groups) 2.7 3.0 (estimated, due to Cl substituent)
Hydrogen Bond Acceptors 7 (predicted: 6 O from dimethoxy, ester, oxo groups + 1 N) 6 5
Topological Polar Surface Area ~110 Ų (estimated) 101 Ų ~90 Ų (estimated)
Key Structural Features Electron-rich dimethoxybenzoyl enhances polarity and H-bonding capacity Methoxypropyl chain increases flexibility; methylbenzoyl reduces steric hindrance Chlorobenzoyl introduces electronegativity and lipophilicity

Substituent Effects on Physicochemical Properties

  • Lipophilicity (LogP): The target compound’s 3,4-dimethoxybenzoyl group reduces lipophilicity (lower LogP) compared to Analog 2’s chlorobenzoyl (Cl is electron-withdrawing and lipophilic). However, it is slightly more lipophilic than Analog 1’s 3-methoxypropyl due to the latter’s flexible ether chain .
  • Steric Effects: Analog 1’s methoxypropyl side chain may reduce steric hindrance compared to the rigid dimethoxybenzoyl group in the target compound, influencing reactivity and crystal packing .

Biological Activity

Ethyl 6-(3,4-dimethoxybenzoyl)imino-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and related triazene derivatives.

1. Synthesis and Structural Characterization

The compound is synthesized through a multi-step process involving the condensation of appropriate precursors. The synthesis typically yields a high purity product which can be characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure.
  • Mass Spectrometry : Confirms the molecular weight and composition.
  • X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the compound.

2.1 Antitumor Activity

Triazene compounds are known for their antitumor properties due to their ability to form DNA cross-links. Ethyl 6-(3,4-dimethoxybenzoyl)imino derivatives have shown promising results in inhibiting cancer cell proliferation:

  • Mechanism of Action : These compounds likely exert their effects by interfering with DNA replication and repair mechanisms.
  • Case Studies : In vitro studies have demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells.

2.2 Antimicrobial Properties

Recent studies indicate that triazene derivatives possess notable antimicrobial activity:

  • Antibacterial Activity : The compound exhibits effectiveness against both gram-positive and gram-negative bacteria. Minimum inhibitory concentrations (MICs) have been reported as low as 0.02 mg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
Microorganism MIC (µg/mL)
MRSA20
Escherichia coli28
Pseudomonas aeruginosa35
  • Antifungal Activity : Effective against various fungal strains including Candida albicans, with MIC values indicating strong antifungal potential.

3.1 Cytotoxicity Studies

Research has shown that ethyl 6-(3,4-dimethoxybenzoyl)imino derivatives can induce apoptosis in cancer cells:

  • IC50 Values : Studies report IC50 values lower than 5 µg/mL for several cancer cell lines .

3.2 Mechanistic Insights

The biological activity of this compound is attributed to its structural features that allow for effective interaction with biological macromolecules:

  • DNA Binding : The triazene moiety facilitates binding to DNA, leading to strand breaks and subsequent cell death.

4. Conclusion

This compound represents a significant advancement in the search for novel therapeutic agents with both antitumor and antimicrobial properties. Ongoing research is necessary to further elucidate its mechanisms of action and to evaluate its efficacy in clinical settings.

5. Future Directions

Further studies should focus on:

  • In vivo evaluations to assess therapeutic potential.
  • Structure-activity relationship (SAR) studies to optimize efficacy and reduce toxicity.

By exploring these avenues, the full potential of this compound can be realized in both oncology and infectious disease management.

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